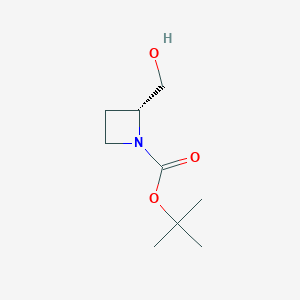

(R)-1-Boc-2-azetidinemethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azetidines, including variants like "(R)-1-Boc-2-azetidinemethanol," are key structures in medicinal chemistry due to their presence in a range of biologically active compounds and pharmaceuticals. The synthesis of azetidines often involves modular construction techniques that exploit ring strain for functionalization and stereospecific transformations (Fawcett et al., 2019).

Synthesis Analysis

Synthetic approaches to azetidines have evolved to include methods such as strain-release-driven homologation of boronic esters, offering complete stereospecificity and the ability to further functionalize the azetidinyl boronic esters (Fawcett et al., 2019). Other methods involve aziridine to azetidine rearrangement, demonstrating the synthetic utility of N-alkylidene derivatives in the unexpected synthesis of azetidines (Stankovic et al., 2011).

Molecular Structure Analysis

The structural features of azetidine complexes, such as those formed with borane, reveal temperature-dependent stereoselectivity and the potential for regioselective functionalization. These structural insights are crucial for understanding the reactivity and applications of azetidine derivatives (Andresini et al., 2018).

Chemical Reactions and Properties

Azetidine derivatives undergo a variety of chemical reactions, including Pd(II)-catalyzed aza-Wacker reactions for efficient synthesis of saturated heterocycles and difunctionalization of alkenes. These reactions underscore the versatility of azetidines in organic synthesis (Elliott et al., 2011).

Physical Properties Analysis

While specific studies on the physical properties of "(R)-1-Boc-2-azetidinemethanol" were not identified in the search, the synthesis and structural analyses of azetidines provide indirect insights into their stability, solubility, and reactivity, which are critical for their physical property assessment.

Chemical Properties Analysis

The chemical properties of azetidines, including reactivity profiles and functional group transformations, have been explored through synthetic strategies. For example, azetidine derivatives have been utilized in catalytic asymmetric additions, highlighting their chemical versatility and potential for creating stereochemically complex structures (Wang et al., 2008).

Propiedades

IUPAC Name |

tert-butyl (2R)-2-(hydroxymethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRUXUKRGUFEKC-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454228 |

Source

|

| Record name | (R)-1-Boc-2-azetidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Boc-2-azetidinemethanol | |

CAS RN |

161511-90-6 |

Source

|

| Record name | (R)-1-Boc-2-azetidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide](/img/structure/B71800.png)

![2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid](/img/structure/B71819.png)